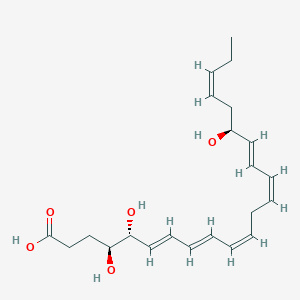

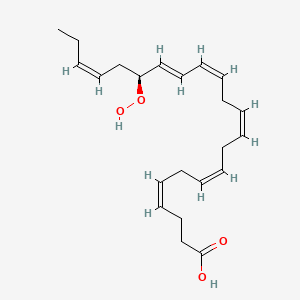

Resolvin D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Resolvin D4 (RvD4) is a specialized pro-resolving lipid mediator that plays a key role in regulating cellular responses and orchestrating resolution networks involved in host responses to injury and infection . It has been identified in human tissues and found to persist late into the resolution phase of acute murine Staphylococcus aureus infections .

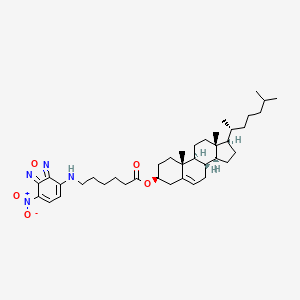

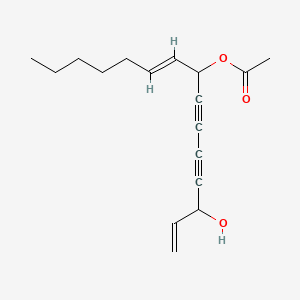

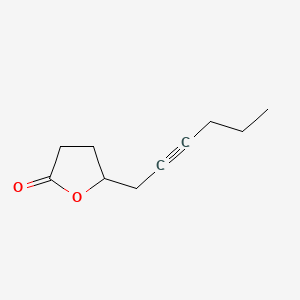

Synthesis Analysis

The total synthesis of Resolvin D4 and its 17 ®-hydroxy-epimer has been reported . These lipid-based natural products are biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli . They are part of a large class of bioactive molecules that resolve inflammation .

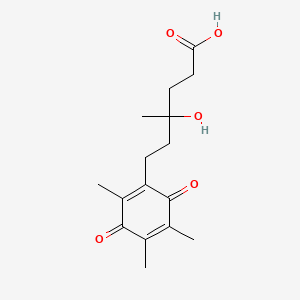

Molecular Structure Analysis

The complete stereochemistry of RvD4 has been established as 4 S ,5 R ,17 S -trihydroxydocosa-6 E ,8 E ,10 Z ,13 Z ,15 E ,19 Z -hexaenoic acid . This was confirmed by matching with endogenous RvD4 from resolving exudates in dorsal pouch S. aureus infections .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Resolvin D4 have been studied . The completion of the first total synthesis of resolvin D4 established the absolute stereochemical configuration of RvD4 .

Physical And Chemical Properties Analysis

Resolvin D4 has a molecular weight of 376.5 g/mol . Its molecular formula is C22H32O5 . The exact mass and monoisotopic mass of Resolvin D4 are 376.22497412 g/mol . It has a complexity of 555 and a topological polar surface area of 98 Ų .

科学的研究の応用

Inflammation Resolution

Resolvin D4 is part of a large class of bioactive molecules that resolve inflammation . These lipid-based natural products are biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli .

Host Protection and Bacterial Clearance

Resolvin D4 has been found to persist late into the resolution phase of acute murine Staphylococcus aureus infections . It has novel pro-resolving actions in S. aureus infections and a potent ability to stimulate clearance of apoptotic cells by skin fibroblasts .

Regulation of Cellular Response

Resolvins of the D-series, including Resolvin D4, regulate cellular response by orchestrating resolution networks involved in host responses to injury and infection .

Stimulation of Apoptotic Cell Uptake

In vivo, Resolvin D4 has been shown to reduce neutrophilic infiltration and enhance uptake of apoptotic PMN (51%) by human dermal fibroblasts at concentrations as low as 0.1 nM .

Synthetic Availability for Research

The total synthesis of Resolvin D4 and its 17 ®-hydroxy-epimer has been reported . The synthetic availability of these molecules has helped further elucidate their stereoselective biofunctions .

Potential Role in Ischemic Stroke

Although specific research on Resolvin D4’s role in ischemic stroke is limited, inflammation is a significant pathogenetical factor of ischemic stroke . Given Resolvin D4’s role in resolving inflammation, it may have potential applications in this area.

作用機序

Target of Action:

Resolvin D4 primarily targets phagocytes, including neutrophils and macrophages. These immune cells play a central role in host defense against infections and tissue injury. RvD4 acts on these cells to regulate their behavior during inflammation and resolution .

Mode of Action:

RvD4 orchestrates several actions to promote resolution:

- Signaling Pathways : RvD4 activates ERK1/2 and STAT3 pathways in granulocytes, influencing their behavior .

Biochemical Pathways:

RvD4 is biosynthesized from docosahexaenoic acid (DHA) during the resolution phase of acute inflammation. It acts as a switch, disengaging emergency granulopoiesis (rapid neutrophil production) and promoting return to steady-state conditions. RvD4 also regulates granulocyte progenitors in the bone marrow .

Result of Action:

- Anti-Inflammatory Effects : By limiting neutrophil infiltration, RvD4 helps restore homeostasis after infections .

Action Environment:

特性

IUPAC Name |

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPLJNOOLKUEBS-RIYRYSNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)